molecular formula C14H17NO6 B14651562 4-(Heptanoyloxy)-3-nitrobenzoic acid CAS No. 43049-38-3

4-(Heptanoyloxy)-3-nitrobenzoic acid

Cat. No.: B14651562
CAS No.: 43049-38-3
M. Wt: 295.29 g/mol
InChI Key: VCPYBHUMHJISDR-UHFFFAOYSA-N
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Description

4-(Heptanoyloxy)-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a heptanoyloxy group at the fourth position and a nitro group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptanoyloxy)-3-nitrobenzoic acid typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with heptanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

    Esterification Reaction: 4-hydroxy-3-nitrobenzoic acid reacts with heptanoic acid in the presence of a strong acid catalyst to form this compound.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Heptanoyloxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-hydroxy-3-nitrobenzoic acid and heptanoic acid in the presence of a strong base or acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Reduction: 4-(Heptanoyloxy)-3-aminobenzoic acid.

    Hydrolysis: 4-hydroxy-3-nitrobenzoic acid and heptanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Heptanoyloxy)-3-nitrobenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Heptanoyloxy)-3-nitrobenzoic acid depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and metabolic processes.

Comparison with Similar Compounds

    4-Hydroxy-3-nitrobenzoic acid: Lacks the heptanoyloxy group, making it less hydrophobic.

    4-(Heptanoyloxy)benzoic acid:

    3-Nitrobenzoic acid: Lacks both the heptanoyloxy and hydroxy groups, making it structurally simpler.

Uniqueness: 4-(Heptanoyloxy)-3-nitrobenzoic acid is unique due to the presence of both the heptanoyloxy and nitro groups, which impart distinct chemical and physical properties

Properties

CAS No.

43049-38-3

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

4-heptanoyloxy-3-nitrobenzoic acid

InChI

InChI=1S/C14H17NO6/c1-2-3-4-5-6-13(16)21-12-8-7-10(14(17)18)9-11(12)15(19)20/h7-9H,2-6H2,1H3,(H,17,18)

InChI Key

VCPYBHUMHJISDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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